Isoamyl alcohol

Description

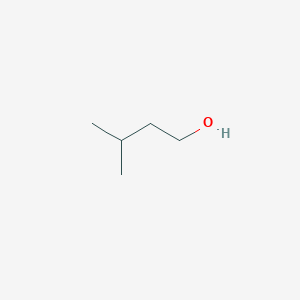

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6423-06-9 (magnesium salt), 123-51-3 (Parent) | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025469 | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.04 (AIR=1), Relative vapor density (air = 1): 3.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

OILY, CLEAR LIQ, Colorless liquid. | |

CAS No. |

123-51-3, 6423-06-9 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEM9NIT1J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Pivotal Role of Isoamyl Alcohol in High-Purity DNA Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and genomics, the isolation of high-quality deoxyribonucleic acid (DNA) is a foundational step for a multitude of downstream applications, from polymerase chain reaction (PCR) and sequencing to cloning and library construction. The phenol-chloroform extraction method, a venerable and robust technique, remains a cornerstone for achieving pure DNA. Within this method, the often-overlooked component, isoamyl alcohol, plays a critical, multifaceted role in ensuring the efficacy and success of the extraction process. This technical guide elucidates the precise functions of isoamyl alcohol, provides quantitative insights, details experimental protocols, and illustrates the workflow, offering a comprehensive resource for laboratory professionals.

Core Functions of Isoamyl Alcohol in DNA Extraction

Isoamyl alcohol is typically used as a minor component in a phenol (B47542):chloroform mixture, most commonly in a 25:24:1 ratio. Its inclusion is not arbitrary; it serves several key purposes that significantly enhance the quality and yield of the extracted DNA.

-

Prevention of Foaming: During the vigorous mixing required to denature and separate proteins from the aqueous phase containing DNA, the solution has a tendency to form an emulsion or foam. This foaming can make the separation of the aqueous and organic phases difficult and imprecise, leading to contamination of the DNA sample with denatured proteins and phenol. Isoamyl alcohol acts as an anti-foaming agent, reducing the surface tension and preventing the formation of a stable foam.[1]

-

Stabilization of the Interphase: Upon centrifugation, the mixture separates into a lower organic phase (containing lipids and denatured proteins), an upper aqueous phase (containing DNA), and a distinct layer in between known as the interphase. This interphase is primarily composed of denatured proteins. Isoamyl alcohol helps to create a sharp and compact interphase, which is crucial for the clean separation of the aqueous layer without carryover of contaminants.[1]

-

Enhanced Phase Separation: The presence of isoamyl alcohol contributes to a cleaner and more distinct separation between the aqueous and organic phases. This clear demarcation is essential for accurately pipetting the aqueous phase containing the DNA, thereby maximizing yield while minimizing contamination.

-

Inhibition of RNase Activity: While phenol is effective at denaturing most proteins, some enzymes, such as RNases, can remain partially active and degrade RNA if it is the target nucleic acid. Isoamyl alcohol aids in the denaturation and inactivation of these resilient enzymes, further protecting the integrity of the nucleic acid sample.

Quantitative Impact of Isoamyl Alcohol

While the qualitative benefits of isoamyl alcohol are well-established, quantitative data directly comparing DNA extraction with and without its inclusion in the phenol-chloroform mixture is not extensively published. However, the standard and widely adopted protocol utilizing a phenol:chloroform:isoamyl alcohol ratio of 25:24:1 underscores its importance. Furthermore, studies have shown that the addition of a chloroform:isoamyl alcohol mixture can significantly improve DNA yields in certain contexts.

| Parameter | Method | Observation | Source |

| DNA Yield | Addition of chloroform:isoamyl alcohol (24:1) to a commercial DNA isolation kit for pollen samples. | Improved final DNA yields by up to 31% compared to controls without the chloroform:isoamyl alcohol wash. | [2] |

| Standard Ratio | Phenol:Chloroform:Isoamyl Alcohol | The most commonly used and effective ratio for general DNA extraction is 25:24:1. | [1] |

Experimental Protocol: Phenol-Chloroform-Isoamyl Alcohol DNA Extraction

This protocol provides a detailed methodology for the extraction of high-molecular-weight genomic DNA from mammalian cells.

Materials and Reagents:

-

Cell sample (e.g., cultured cells, white blood cells)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

RNase A (10 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)

-

Chloroform:Isoamyl Alcohol (24:1)

-

5 M Sodium Acetate (pH 5.2)

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Microcentrifuge

-

Pipettes and nuclease-free tips

-

Vortex mixer

-

Incubator or water bath

Procedure:

-

Sample Preparation:

-

For adherent cells, wash with PBS, then detach using trypsin or a cell scraper. For suspension cells, pellet by centrifugation.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 500 µL of Lysis Buffer.

-

Add 2.5 µL of Proteinase K (20 mg/mL) to a final concentration of 100 µg/mL.

-

Incubate at 55°C for 1-3 hours with occasional gentle mixing, or overnight for complete lysis.

-

-

RNase Treatment:

-

Cool the lysate to room temperature.

-

Add 2 µL of RNase A (10 mg/mL) to a final concentration of 40 µg/mL.

-

Incubate at 37°C for 30-60 minutes.

-

-

Phenol-Chloroform-Isoamyl Alcohol Extraction:

-

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

-

Mix vigorously by vortexing for 30 seconds to form an emulsion.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be extremely careful not to disturb the interphase or transfer any of the organic phase.

-

-

Chloroform:Isoamyl Alcohol Wash (Optional but Recommended):

-

Add an equal volume (e.g., 450 µL) of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

-

Mix by gentle inversion for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.

-

-

DNA Precipitation:

-

Add 1/10th volume of 5 M Sodium Acetate (e.g., 45 µL) to the aqueous phase and mix gently.

-

Add 2-2.5 volumes of ice-cold 100% ethanol (e.g., 1 mL) and mix by inverting the tube until a white, thread-like precipitate of DNA is visible.

-

Incubate at -20°C for at least 1 hour, or overnight for maximum precipitation.

-

-

DNA Pelleting and Washing:

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant without disturbing the pellet.

-

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

-

Drying and Resuspension:

-

Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.

-

Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of nuclease-free water or TE buffer.

-

Incubate at 65°C for 10 minutes to aid in dissolution.

-

-

Quantification and Quality Assessment:

-

Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

-

Workflow Diagram

The following diagram illustrates the logical flow of the phenol-chloroform-isoamyl alcohol DNA extraction process.

References

The Role of Isoamyl Alcohol in Preventing Foaming During Cell Lysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foaming during cell lysis is a common yet problematic issue in molecular biology, particularly during nucleic acid and protein extraction. The generation of foam can lead to sample loss, denaturation of macromolecules, and difficulties in phase separation, ultimately compromising the yield and quality of the desired biomolecules. Isoamyl alcohol is a widely used reagent to counteract this issue, especially in classical phenol-chloroform extraction protocols. This technical guide provides an in-depth analysis of the role of isoamyl alcohol as an anti-foaming agent during cell lysis. It covers the underlying physicochemical principles, presents detailed experimental protocols, and offers a comprehensive understanding of its application for researchers and professionals in the field.

Introduction

The extraction of high-quality nucleic acids and proteins is a foundational step in a vast array of molecular biology techniques, from basic research to drug development. Cell lysis, the process of breaking open cells to release their contents, is the critical first step in these extraction procedures. Lysis is typically achieved through a combination of mechanical disruption and chemical treatment with detergents and chaotropic agents. However, these very agents, which are essential for disrupting cell membranes and denaturing proteins, also have a propensity to create foam when the sample is mixed or agitated.

Foaming is the formation of a stable dispersion of gas bubbles in a liquid. In the context of cell lysis, the high concentration of proteins and lipids released from the cells, in conjunction with the detergents in the lysis buffer, creates a stable foam that can be difficult to manage. This foam can interfere with subsequent steps, such as the separation of aqueous and organic phases in phenol-chloroform extractions, leading to contamination and reduced yields.

Isoamyl alcohol (3-methyl-1-butanol) is a branched-chain alcohol that has long been incorporated into lysis protocols to mitigate foaming.[1] It is most famously used as a component of the phenol (B47542):chloroform (B151607):isoamyl alcohol (25:24:1) mixture, a standard reagent for deproteinizing nucleic acid preparations.[2][3] This guide will delve into the specific functions of isoamyl alcohol in this context, providing both theoretical understanding and practical guidance.

Physicochemical Mechanism of Foam Prevention

The primary role of isoamyl alcohol in preventing foaming is attributed to its properties as a surface-active agent, or surfactant. While seemingly counterintuitive to add another surfactant to a foam-prone solution, the efficacy of isoamyl alcohol lies in its ability to disrupt the stable foam lamellae created by proteins and detergents.

Foam is stabilized by a layer of surfactant molecules at the gas-liquid interface. In a lysis solution, these are primarily proteins and detergent molecules. These molecules arrange themselves with their hydrophobic regions oriented towards the air bubble and their hydrophilic regions towards the aqueous solution, forming a stable elastic film.

Isoamyl alcohol, being a short-chain alcohol, is also surface-active but does not form the same stable, elastic films as larger protein and detergent molecules. Its mechanism of action can be described by the following principles:

-

Reduction of Surface Tension: Isoamyl alcohol lowers the surface tension of the aqueous solution.[4] This reduction in surface tension destabilizes the existing foam by weakening the forces that hold the bubbles together.

-

Disruption of the Surfactant Layer: Isoamyl alcohol molecules intercalate into the existing surfactant layer at the bubble interface. Due to their smaller size and different chemical nature, they disrupt the ordered packing of the protein and detergent molecules, creating points of weakness in the foam lamella.

-

Marangoni Effect: The presence of isoamyl alcohol can induce the Marangoni effect, where a gradient in surface tension drives fluid flow. As a bubble film thins, the concentration of isoamyl alcohol may change locally, creating a surface tension gradient that pulls liquid back into the thinned area, thus preventing rupture. However, in the context of vigorous mixing during extraction, the more dominant effect is the overall destabilization of the foam.

-

Enhanced Coalescence: By weakening the films separating individual bubbles, isoamyl alcohol promotes their coalescence, leading to larger, less stable bubbles that break more easily.

In the biphasic system of a phenol-chloroform extraction, isoamyl alcohol also helps to create a sharper and more stable interface between the aqueous and organic phases, further aiding in the clean separation of nucleic acids from denatured proteins.[5]

Quantitative Data on Foam Reduction

For illustrative purposes, data from a patent in the field of foam drilling demonstrates the effect of isoamyl alcohol on foam performance over repeated cycles. While the context is different, the underlying principle of foam disruption is similar.

| Cycle Number | Foaming Volume (mL) | Half-life (min) |

| 1 | 550 | 12 |

| 2 | 540 | 11.5 |

| 3 | 535 | 11 |

| 4 | 520 | 10 |

| 5 | 510 | 9 |

| 6 | 500 | 8 |

| 7 | 480 | 7 |

| 8 | 460 | 6 |

| 9 | 450 | 5 |

Table adapted from patent WO2012010062A1. This data is for illustrative purposes only and is not from a biological cell lysis experiment.

This table shows a gradual decrease in both the foaming volume and the stability (half-life) of the foam with repeated use in a system containing isoamyl alcohol, indicating its role in foam reduction. It is important to reiterate that this data is not from a cell lysis context and should be interpreted with caution. The lack of specific quantitative data in the biological literature highlights a potential area for future research to systematically evaluate the antifoaming efficacy of isoamyl alcohol and its alternatives in nucleic acid and protein extraction protocols.

Experimental Protocols

The most common application of isoamyl alcohol in preventing foaming during lysis is in the phenol-chloroform extraction method for DNA and RNA purification.

Preparation of Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Materials:

-

Phenol, saturated with Tris buffer (pH ~8.0 for DNA, pH ~4.5 for RNA)

-

Chloroform

-

Isoamyl alcohol

-

Glass bottle, amber or wrapped in foil

-

Stir bar and magnetic stirrer

Protocol:

-

In a chemical fume hood, combine 25 parts of buffer-saturated phenol with 24 parts of chloroform and 1 part of isoamyl alcohol in a glass bottle. For example, to make 500 mL of the solution, mix 250 mL of phenol, 240 mL of chloroform, and 10 mL of isoamyl alcohol.

-

Add a stir bar and mix thoroughly on a magnetic stirrer for 10-15 minutes.

-

Store the solution at 4°C, protected from light. The solution should be a clear, colorless to slightly yellow liquid. A pink or brown coloration indicates oxidation of the phenol, and the solution should be discarded.

DNA Extraction from Mammalian Cells using Phenol:Chloroform:Isoamyl Alcohol

Materials:

-

Cell pellet

-

Lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

3 M Sodium acetate (B1210297), pH 5.2

-

100% Ethanol (B145695), ice-cold

-

70% Ethanol, ice-cold

-

Nuclease-free water or TE buffer

-

Microcentrifuge tubes

-

Microcentrifuge

Protocol:

-

Resuspend the cell pellet in 500 µL of lysis buffer.

-

Add 10 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 1-3 hours, or until the solution is clear.

-

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

-

Vortex vigorously for 15-30 seconds to create an emulsion. The presence of isoamyl alcohol will help to prevent the formation of a stable foam.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the white protein interface.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase. This step removes residual phenol.

-

Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

Add 1/10th volume of 3 M sodium acetate (e.g., 50 µL) and 2.5 volumes of ice-cold 100% ethanol (e.g., 1.25 mL) to precipitate the DNA.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Decant the ethanol and air-dry the pellet for 5-10 minutes.

-

Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.

Visualizations

Logical Relationship of Isoamyl Alcohol's Anti-Foaming Action

Caption: Logical flow of isoamyl alcohol's role in foam prevention.

Experimental Workflow for DNA Extraction

Caption: Workflow of DNA extraction using phenol:chloroform:isoamyl alcohol.

Conclusion

Isoamyl alcohol is a critical component in many classical cell lysis and nucleic acid extraction protocols, primarily for its role as an effective anti-foaming agent. By reducing surface tension and disrupting the stable foam structure formed by proteins and detergents, it facilitates cleaner phase separations and minimizes sample loss. While quantitative data specifically detailing its efficacy in biological extractions is sparse in the literature, its widespread and continued use is a testament to its empirical value. The detailed protocols and mechanistic understanding provided in this guide should empower researchers, scientists, and drug development professionals to effectively utilize isoamyl alcohol to optimize their extraction workflows and obtain high-quality biomolecules for downstream applications. Further research into the quantitative aspects of foam prevention in this context could provide a more rigorous basis for protocol optimization and the development of alternative anti-foaming agents.

References

- 1. Effect of short-chain alcohols on the physicochemical properties of d-phenothrin emulsions and their insecticidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-Butanol in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butanol, also known as isoamyl alcohol or isopentyl alcohol, is a branched-chain alcohol with the chemical formula C5H12O. It is a colorless liquid with a characteristic pungent odor.[1][2] This compound is not only a common industrial solvent and a precursor in the synthesis of flavors and fragrances but also a naturally occurring metabolite in various biological systems, including as a byproduct of fermentation.[3][4] Its presence and potential effects in biological environments necessitate a thorough understanding of its chemical properties within the context of physiological conditions. This technical guide provides a comprehensive overview of the solubility, stability, and reactivity of 3-methyl-1-butanol in commonly used biological buffers, along with detailed experimental protocols for its quantification and the assessment of its interaction with proteins.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methyl-1-butanol is presented in Table 1. These properties are fundamental to understanding its behavior in aqueous and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C5H12O | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| pKa | >14 | [1] |

| Boiling Point | 131-132 °C | [1] |

| Melting Point | -117 °C | [5] |

| Density | 0.809 g/mL at 25 °C | [1] |

| Vapor Pressure | 2 mmHg at 20 °C | [5] |

| Water Solubility | 25 g/L at 20 °C | [1] |

| LogP (Octanol/Water) | 1.35 at 20 °C | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, alcoholic | [1] |

Solubility in Biological Buffers

The solubility of 3-methyl-1-butanol in aqueous solutions is a critical parameter for its application in biological assays. While it is described as slightly soluble in water, its solubility can be influenced by the components of biological buffers.[2]

Table 2: Solubility of 3-Methyl-1-Butanol in Biological Buffers

| Buffer System | pH | Temperature (°C) | Solubility (g/L) |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data not explicitly found, but expected to be similar to water solubility (~25 g/L). |

| Tris-HCl | 8.0 | 37 | Data not explicitly found, but expected to be similar to water solubility (~25 g/L). |

Note: While specific quantitative data for the solubility of 3-methyl-1-butanol in PBS and Tris-HCl at 37°C were not found in the literature search, its solubility is not expected to deviate significantly from its water solubility due to the nature of these buffer systems. Experimental determination is recommended for precise applications.

Experimental Protocol for Determining Solubility in Biological Buffers

This protocol outlines a method to determine the solubility of 3-methyl-1-butanol in a biological buffer of interest using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

-

3-Methyl-1-butanol (≥99% purity)

-

Biological buffer of choice (e.g., PBS pH 7.4, 50 mM Tris-HCl pH 8.0)

-

Internal standard (e.g., n-butanol)

-

Headspace vials (20 mL) with caps (B75204) and septa

-

Thermostatic shaker or water bath

-

Gas Chromatograph with FID and headspace autosampler

-

GC column suitable for alcohol analysis (e.g., DB-WAX)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-methyl-1-butanol to a known volume of the biological buffer in a sealed container.

-

Equilibrate the mixture at 37°C for at least 24 hours with constant agitation to ensure saturation.

-

After equilibration, allow the solution to stand undisturbed at 37°C for the phases to separate.

-

-

Sample Preparation for GC-FID Analysis:

-

Carefully withdraw an aliquot from the aqueous (buffer) phase, ensuring no undissolved alcohol is transferred.

-

Prepare a series of calibration standards of 3-methyl-1-butanol in the same biological buffer, with a fixed concentration of the internal standard.

-

In headspace vials, add a precise volume of the saturated buffer sample and the calibration standards. Add the internal standard to the sample vial.

-

-

Headspace GC-FID Analysis:

-

Equilibrate the vials in the headspace autosampler oven (e.g., 80°C for 15 minutes).

-

Inject a portion of the headspace into the GC-FID.

-

Run the samples using an appropriate temperature program to separate 3-methyl-1-butanol and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of 3-methyl-1-butanol to the internal standard against the concentration of the standards.

-

Determine the concentration of 3-methyl-1-butanol in the saturated buffer sample from the calibration curve. This concentration represents the solubility.

-

References

The Role of Isoamyl Alcohol as an Antifoaming Agent in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of molecular biology, the isolation of high-quality nucleic acids is a foundational step for a multitude of downstream applications, from PCR to next-generation sequencing. Classic liquid-liquid extraction methods, particularly those employing phenol (B47542) and chloroform (B151607), remain a cost-effective and reliable option. However, a common challenge in these protocols is the formation of foam and emulsions, which can lead to sample loss and contamination. Isoamyl alcohol, a simple branched-chain alcohol, serves as a critical reagent in mitigating these issues. This technical guide provides an in-depth examination of isoamyl alcohol's function as an antifoaming agent, its mechanism of action, standardized protocols for its use, and its impact on the integrity of nucleic acid preparations.

Introduction to Isoamyl Alcohol

Isoamyl alcohol, also known as isopentyl alcohol or 3-methyl-1-butanol, is a colorless liquid with the chemical formula (CH₃)₂CHCH₂CH₂OH.[1][2] While it has various industrial applications, in molecular biology, it is most renowned for its role as a component in the phenol:chloroform:isoamyl alcohol (PCI) and chloroform:isoamyl alcohol (CIA) mixtures used for nucleic acid purification.[1][3] Its primary function is to act as an antifoaming agent, preventing the formation of stable emulsions that can occur when mixing aqueous cell lysates with organic solvents.[4][5][6]

Mechanism of Action as an Antifoaming Agent

During nucleic acid extraction, the vigorous mixing required to denature and separate proteins from nucleic acids often introduces air into the mixture, creating a foam. This foam consists of bubbles stabilized by proteins and other surfactants present in the cell lysate. The presence of foam can make phase separation difficult and lead to the trapping of nucleic acids in the interphase, thereby reducing yield.[6]

Isoamyl alcohol prevents foaming and breaks emulsions through its properties as a surfactant. It reduces the surface tension at the liquid-air interface, which destabilizes the proteinaceous films that form bubbles, causing them to collapse.[3][6] This action ensures a sharp and clean interface between the upper aqueous phase (containing DNA/RNA) and the lower organic phase after centrifugation, facilitating the clean recovery of the nucleic acid sample.[4][5] Additionally, some evidence suggests isoamyl alcohol aids in the deactivation of RNases and helps prevent the loss of long RNA molecules with poly(A) tails into the organic phase.[1][7][8]

Key Applications in Molecular Biology

The principal application of isoamyl alcohol is within the context of phenol-chloroform extraction, a robust method for deproteinizing a cell lysate to purify nucleic acids.[9][10]

-

Phenol:Chloroform:Isoamyl Alcohol (PCI) Extraction: This is the primary extraction step. Phenol denatures proteins, while chloroform enhances this denaturation and increases the density of the organic phase, aiding in a clear separation.[5][11] Isoamyl alcohol is included to prevent foaming during the vigorous mixing of the aqueous lysate and the organic PCI solution.[4][6]

-

Chloroform:Isoamyl Alcohol (CIA) Wash: Following the initial PCI extraction, a subsequent wash with a chloroform:isoamyl alcohol mixture is often performed.[9] This step serves to remove any residual phenol from the aqueous phase, as phenol can be inhibitory to downstream enzymatic reactions (e.g., PCR, restriction digests).[12] Isoamyl alcohol continues to act as an antifoaming agent in this step.

Data Presentation: Standard Reagent Compositions

The precise ratios of components are critical for the success of the extraction. The most widely adopted concentrations are summarized below.

| Reagent Mixture | Component Ratio (v/v/v) | Component 1 | Component 2 | Component 3 | Primary Use |

| PCI Solution | 25:24:1 | Buffer-Saturated Phenol | Chloroform | Isoamyl Alcohol | Primary deproteinization of cell lysate[9][11] |

| CIA Solution | 24:1 | Chloroform | Isoamyl Alcohol | - | Removal of residual phenol from the aqueous phase[9][13] |

Experimental Protocols

The following are detailed, standardized protocols for the preparation of extraction reagents and their use in genomic DNA (gDNA) extraction from mammalian cells.

Preparation of Extraction Solutions

A. Phenol:Chloroform:Isoamyl Alcohol (25:24:1) [9][14][15]

-

Objective: To prepare the primary organic solvent mixture for protein extraction.

-

Materials:

-

Buffer-saturated phenol (pH ~8.0 for DNA, ~4.5 for RNA)

-

Chloroform

-

Isoamyl alcohol

-

-

Procedure:

-

In a chemical fume hood, combine 25 parts of buffer-saturated phenol with 24 parts of chloroform and 1 part of isoamyl alcohol in a glass bottle. For example, to make 50 mL of solution, mix 25 mL of phenol, 24 mL of chloroform, and 1 mL of isoamyl alcohol.[9]

-

Mix thoroughly.

-

Store in a dark, airtight glass bottle at 4°C.

-

B. Chloroform:Isoamyl Alcohol (24:1) [13][16]

-

Objective: To prepare the wash solution for removing residual phenol.

-

Materials:

-

Chloroform

-

Isoamyl alcohol

-

-

Procedure:

-

In a chemical fume hood, combine 24 parts of chloroform with 1 part of isoamyl alcohol. For example, to make 50 mL of solution, mix 48 mL of chloroform and 2 mL of isoamyl alcohol.[9]

-

Mix thoroughly.

-

Store in an airtight glass bottle at room temperature.

-

Protocol: Genomic DNA Extraction from Cultured Mammalian Cells

This protocol outlines the complete process from cell lysis to DNA precipitation.

Materials:

-

Cultured cell pellet

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL stock)

-

RNase A (10 mg/mL stock)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

5 M Sodium Acetate (NaOAc) or 7.5 M Ammonium Acetate (NH₄OAc)

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 1-2 hours, or until the lysate is clear.[11]

-

RNase Treatment: Cool the lysate to room temperature. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.

-

PCI Extraction: Add one volume of PCI (25:24:1) to the lysate. Vortex vigorously for 20-30 seconds to form an emulsion.[11]

-

Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.[7][11] Three layers will form: a top aqueous layer (clear), a middle interphase (white, precipitated protein), and a bottom organic layer.

-

Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new microcentrifuge tube. Be extremely careful not to disturb the interphase, as it contains proteins that will contaminate the DNA.

-

CIA Wash: Add one volume of CIA (24:1) to the collected aqueous phase. Vortex for 10-15 seconds.[13]

-

Second Phase Separation: Centrifuge at 12,000 x g for 2 minutes at room temperature.

-

Final Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, again avoiding the interphase and organic layer.

-

DNA Precipitation: Add 1/10th volume of 5 M NaOAc (or 1/2 volume of 7.5 M NH₄OAc) and mix. Add 2-2.5 volumes of ice-cold 100% ethanol.[13] Invert the tube gently several times until the white, thread-like DNA precipitate becomes visible.

-

Pelleting: Incubate at -20°C for at least 1 hour (or overnight) to precipitate the DNA. Centrifuge at 16,000 x g for 20-30 minutes at 4°C to pellet the DNA.[11]

-

Ethanol Wash: Carefully decant the supernatant. Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. Centrifuge at 16,000 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Carefully decant the 70% ethanol. Briefly spin the tube again and remove any residual ethanol with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.[11][18]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA extraction.

Logical Relationship in Phase Separation

Caption: Role of components in liquid-liquid phase separation.

Technical Considerations and Alternatives

-

Safety: Phenol is highly corrosive and toxic, while chloroform is a suspected carcinogen. All steps involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

-

pH is Critical: The pH of the phenol solution determines which nucleic acids are purified. A pH of ~8.0 is used for DNA extraction, as a lower, acidic pH will cause DNA to partition into the organic phase, allowing for the selective isolation of RNA in the aqueous phase.[13][19]

-

Optional but Recommended: While some protocols suggest isoamyl alcohol is optional, its inclusion is highly recommended to ensure a clean separation and prevent emulsion formation, which is a common point of failure in these extractions.[5][19]

-

Alternatives: Due to the hazardous nature of phenol-chloroform extraction, many commercial kits are now available that use alternative chemistries, such as silica-based spin columns or magnetic beads, to purify nucleic acids. While often faster and safer, these kits can be more expensive than the traditional PCI method.[20][21] For antifoaming purposes in other contexts, agents like amyl alcohol may be used, but isoamyl alcohol is preferred in nucleic acid extraction for its efficiency in preventing emulsions.[22]

Conclusion